Cabazitaxel-d6 - 1383561-29-2

Cabazitaxel-d6

Catalog Number: EVT-287865
CAS Number: 1383561-29-2
Molecular Formula: C45H57NO14
Molecular Weight: 841.981
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cabazitaxel

Compound Description: Cabazitaxel is a semi-synthetic taxane derivative used as a chemotherapy medication. It is primarily used to treat hormone-refractory prostate cancer that is no longer responding to conventional treatments. [] Cabazitaxel functions by interfering with the breakdown of microtubules during cell division, ultimately leading to cell death.

Source

Cabazitaxel-d6 is synthesized from 10-deacetylbaccatin III, a natural product derived from the yew tree, through various chemical reactions that involve selective protection and methylation processes. The compound is commercially available from suppliers specializing in stable isotope-labeled compounds.

Classification
  • Chemical Class: Taxane
  • CAS Number: 1383561-29-2
  • Molecular Formula: C45H51D6NO14
  • Molecular Weight: 841.97 g/mol
Synthesis Analysis

Methods

The synthesis of cabazitaxel-d6 involves several key steps:

  1. Protection of Hydroxyl Groups: The starting material, 10-deacetylbaccatin III, undergoes selective protection of its hydroxyl groups using protective agents like trichloroethoxycarbonyl or tert-butyloxycarbonyl.
  2. Methylation Reaction: After removing certain protective groups, methylation is performed to introduce methyl groups at specific positions.
  3. Condensation Reaction: A condensation reaction with an oxazolidine carboxylic acid side chain is carried out to form the core structure of cabazitaxel.
  4. Final Deprotection: The final steps involve the removal of protective groups to yield cabazitaxel-d6.

These methods emphasize mild reaction conditions, high yields, and industrial applicability, making them suitable for large-scale production .

Molecular Structure Analysis

Structure

Cabazitaxel-d6 has a complex molecular structure characterized by a series of rings and functional groups typical of taxanes. The presence of deuterium atoms (D) replaces hydrogen atoms in specific locations, which can be identified through techniques such as nuclear magnetic resonance spectroscopy.

Data

  • SMILES Notation: O[C@@]1(C@@HC@@([H])[C@]4(C)C([C@@H]5OC([2H])([2H])[2H])=O)CC@HC(C)=C5C1(C)C .
Chemical Reactions Analysis

Reactions

Cabazitaxel-d6 can undergo various chemical reactions typical for taxanes:

  • Hydrolysis: In aqueous environments, the ester bonds can hydrolyze.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions.
  • Conjugation Reactions: Cabazitaxel-d6 can be conjugated with other biomolecules or drugs to enhance its therapeutic efficacy or targeting capabilities.

These reactions are crucial for developing new formulations or drug delivery systems .

Mechanism of Action

Cabazitaxel functions primarily by inhibiting microtubule depolymerization, thereby disrupting the normal mitotic spindle formation necessary for cell division. This action leads to apoptosis in cancer cells. The presence of deuterium in cabazitaxel-d6 may affect its pharmacokinetics but does not alter the fundamental mechanism by which it exerts its anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like methylene chloride and acetonitrile; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • Melting Point: Specific melting point data may vary based on formulation and purity.

Relevant analyses indicate that cabazitaxel-d6 retains similar properties to its non-deuterated counterpart while offering advantages in tracking and quantification during studies .

Applications

Scientific Uses

Cabazitaxel-d6 is utilized primarily in pharmacokinetic studies to understand drug metabolism and distribution in biological systems. Its stable isotope labeling allows researchers to track the compound's behavior in vivo, providing insights into:

  • Drug efficacy and safety profiles.
  • Mechanistic studies on how cabazitaxel interacts with cancer cells.
  • Development of novel drug formulations that enhance therapeutic outcomes.

The compound's applications extend beyond oncology research into broader fields involving drug development and formulation science .

Introduction to Cabazitaxel-d6 in Pharmaceutical Research

Isotopic Labeling in Taxane Derivatives: Rationale for Deuterium Incorporation

Deuterium incorporation in taxane frameworks addresses two primary limitations of conventional taxanes: metabolic instability and multidrug resistance (MDR) susceptibility. Cabazitaxel-d6 features deuterium atoms at both methoxy substituents (–OCD3), which sterically and electronically mimic the original methyl groups while altering bond dissociation energies. The carbon-deuterium (C–D) bond exhibits ~6-10 times greater kinetic stability than carbon-hydrogen (C–H) bonds due to its lower zero-point energy, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1] [6]. This deuterium effect is strategically targeted at cabazitaxel’s metabolic soft spots, where demethylation pathways account for >30% of first-pass metabolism.

Table 1: Comparative Properties of Cabazitaxel and Cabazitaxel-d6

PropertyCabazitaxelCabazitaxel-d6Significance
Molecular FormulaC45H57NO14C45H51D6NO14Isotopic differentiation
Exact Mass835.38 g/mol841.42 g/molMS differentiation
Key Metabolic SitesC9/C10 methoxy groupsDeuterated C9/C10 groupsReduced demethylation rate
P-glycoprotein AffinityLow (IC50 = 0.16 μM)ComparableMaintains MDR evasion
Solubility in DMSO≥100 mg/mL≥100 mg/mLIdentical formulation properties

The deuterium-induced metabolic stabilization extends beyond pharmacokinetic optimization. Preclinical studies confirm that deuterated taxanes retain the parent compound’s ability to evade P-glycoprotein (P-gp) efflux—a critical mechanism underlying cabazitaxel’s efficacy against docetaxel-resistant tumors. The methoxy groups at C7 and C10 naturally confer poor P-gp substrate affinity, and deuteration further enhances intracellular retention by minimizing oxidative deactivation [3] [6]. Spectroscopic analyses (NMR: δ2H 3.3–3.5 ppm; MS: m/z 842.4 [M+H]+) verify isotopic integrity while confirming identical tubulin-binding conformation to non-deuterated cabazitaxel, ensuring biological relevance [4] [7].

Cabazitaxel-d6 as an Internal Standard in Bioanalytical Assays

In LC-MS/MS bioanalysis, Cabazitaxel-d6 serves as an ideal internal standard due to its near-identical chemical behavior to cabazitaxel with a +6 Da mass shift. This mass difference enables unambiguous detection in biological matrices while compensating for extraction variability, ion suppression, and instrument drift. The deuterium labeling does not induce isotopic effects during sample preparation (e.g., protein precipitation, solid-phase extraction), ensuring co-elution with the analyte under reverse-phase chromatographic conditions (typically C18 columns with acetonitrile/water gradients) [2] [6].

Table 2: Bioanalytical Performance Metrics Using Cabazitaxel-d6 as Internal Standard

ParameterPerformance DataMethodology
Retention Time Shift<0.1 minHPLC (C18, ACN:H2O gradient)
Linear Range1–1000 ng/mLLC-MS/MS (ESI+)
Precision (RSD%)≤5.8% intra-day; ≤7.2% inter-dayHuman plasma/serum matrices
Extraction Recovery98.2 ± 3.1%Protein precipitation (ACN)
LOD/LOQ0.3/1.0 ng/mLTriple quadrupole MS (MRM mode)

The compound’s physicochemical profile—including lipophilicity (LogP = 7.55) and solubility characteristics—dictates optimal bioanalytical conditions. Though insoluble in water, it dissolves readily in DMSO (≥100 mg/mL) and methanol, facilitating stock solution preparation [1] [6]. When deployed in validated assays, Cabazitaxel-d6 enables accurate quantification of cabazitaxel down to 1 ng/mL in biological fluids, with precision meeting FDA/EMA validation criteria (RSD <15% at LLOQ; <20% for LOD) [2] [7]. This sensitivity is critical for therapeutic drug monitoring in clinical trials, especially given cabazitaxel’s narrow therapeutic index and exposure-response correlations.

Historical Development of Deuterated Taxanes in Chemotherapeutic Research

The evolution of deuterated taxanes parallels efforts to overcome limitations of first-generation taxanes. Paclitaxel (isolated 1971) and docetaxel (semi-synthetic, 1996) revolutionized oncology but faced challenges with solubility, neurotoxicity, and P-gp-mediated resistance [5] [9]. Cabazitaxel emerged in 2010 as a third-generation taxane engineered with C7/C10 methoxy groups to evade P-gp efflux, earning FDA approval for metastatic castration-resistant prostate cancer (mCRPC) post-docetaxel failure [3] [10].

Deuterated analogs entered development circa 2010–2015 to further optimize metabolic stability, as evidenced by patent analyses covering taxane modifications [3]. Cabazitaxel-d6 specifically exploits the deuterium kinetic isotope effect to prolong therapeutic exposure while maintaining the parent molecule’s ability to sequester androgen receptors (AR)—a mechanism critical in prostate cancer therapy. Unlike AR-targeting agents (abiraterone/enzalutamide), cabazitaxel’s efficacy remains independent of AR-V7 splice variant status in circulating tumor cells, making its deuterated form particularly valuable for studying resistant disease [8].

Table 3: Key Milestones in Deuterated Taxane Development

YearDevelopment MilestoneSignificance
2010FDA approval of cabazitaxel for mCRPCValidated P-gp evasion as therapeutic strategy
2011–2013Patent filings for deuterated taxanes (WO2013036886 etc.)Established deuterium incorporation at metabolic sites
2015Clinical validation of AR-V7 independence (EU Urol.)Confirmed cabazitaxel’s role in resistant disease
2017PROSELICA trial (20 vs 25 mg/m2 dosing)Enabled pharmacokinetic optimization using deuterated IS

Modern applications leverage Cabazitaxel-d6 to explore novel drug delivery systems. Albumin-bound nanoparticles and BBB-penetrant formulations benefit from deuterium-enabled tracking, capitalizing on the compound’s inherent ability to cross the blood-brain barrier—a property attributed to its low P-gp affinity [6] [10]. As combination therapies gain prominence (e.g., with platinum agents or PARP inhibitors), Cabazitaxel-d6 provides a robust pharmacokinetic anchor to disentangle complex drug-drug interactions and metabolic clearance pathways.

Properties

CAS Number

1383561-29-2

Product Name

Cabazitaxel-d6

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

841.981

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3

InChI Key

BMQGVNUXMIRLCK-YHVGWTKXSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-ox

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.